Welcome to the BenchChem Online Store!
molecular formula C5H5ClN4O2 B1612734 6-Chloro-3-hydrazinylpyridazine-4-carboxylic acid CAS No. 77813-57-1

6-Chloro-3-hydrazinylpyridazine-4-carboxylic acid

Cat. No. B1612734
M. Wt: 188.57 g/mol
InChI Key: XYSNHNLTNNUZLI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US09328117B2

Procedure details

A suspension of 6-chloro-3-hydrazinylpyridazine-4-carboxylic acid (4.8 g; crude product) in AcOH (100 mL) was heated at 100° C. for 3 h. The mixture was cooled to room temperature and concentrated to remove the solvent. Then the residue was washed by petroleum ether (50 mL) and recrystallized from MeOH to give the pure 6-chloro-3-methyl-[1,2,4]triazolo[4,3-b]pyridazine-8-carboxylic acid (4.0 g, 73% yield over two steps). 1H NMR (300 MHz, DMSO-d6): δ 7.2 (s, 1H), 2.66 (s, 3H). LRMS [M+H]+: 212 m/z.
Quantity
4.8 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[N:7]=[N:6][C:5]([NH:8][NH2:9])=[C:4]([C:10]([OH:12])=[O:11])[CH:3]=1.[CH3:13][C:14](O)=O>>[Cl:1][C:2]1[CH:3]=[C:4]([C:10]([OH:12])=[O:11])[C:5]2[N:6]([C:13]([CH3:14])=[N:9][N:8]=2)[N:7]=1

Inputs

Step One
Name
Quantity
4.8 g
Type
reactant
Smiles
ClC1=CC(=C(N=N1)NN)C(=O)O
Name
Quantity
100 mL
Type
reactant
Smiles
CC(=O)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled to room temperature
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
to remove the solvent
WASH
Type
WASH
Details
Then the residue was washed by petroleum ether (50 mL)
CUSTOM
Type
CUSTOM
Details
recrystallized from MeOH

Outcomes

Product
Name
Type
product
Smiles
ClC=1C=C(C=2N(N1)C(=NN2)C)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 4 g
YIELD: PERCENTYIELD 73%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.